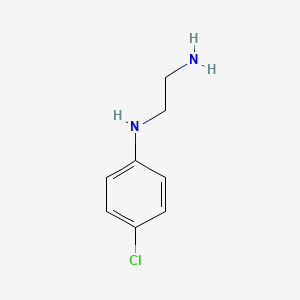

N-(2-Aminoethyl)-N-(4-chlorophenyl)amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N'-(4-chlorophenyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,11H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWHGUZSQPOQRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40506197 | |

| Record name | N~1~-(4-Chlorophenyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14088-84-7 | |

| Record name | N~1~-(4-Chlorophenyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminoethyl)-N-(4-chlorophenyl)amine, also known by its synonym N'-(4-chlorophenyl)ethane-1,2-diamine, is a chemical compound of interest in various research and development sectors. This technical guide provides a comprehensive overview of its known chemical properties, drawing from available data. Due to the limited publicly available experimental data for this specific molecule, this guide also highlights areas where further research is needed to fully characterize its physicochemical and biological profile.

Core Chemical Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonym | N'-(4-chlorophenyl)ethane-1,2-diamine | - |

| CAS Number | 14088-84-7 (free base) | [1][2] |

| 243853-10-3 (hydrochloride salt) | [3][4] | |

| Molecular Formula | C₈H₁₁ClN₂ | [2] |

| Molecular Weight | 170.64 g/mol | [2] |

| Molecular Formula (HCl salt) | C₈H₁₂Cl₂N₂ | [3] |

| Molecular Weight (HCl salt) | 207.1 g/mol | [3] |

Note: The majority of publicly accessible databases and chemical supplier catalogs either lack experimental data for this compound or provide information for structurally similar but distinct molecules. Therefore, values for properties such as melting point, boiling point, pKa, and solubility require experimental determination.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and analysis of this compound are not extensively documented in readily available scientific literature. However, general synthetic strategies for analogous N-aryl ethylenediamines can provide a foundational approach.

A plausible synthetic pathway could involve the nucleophilic substitution reaction between 4-chloroaniline and a protected 2-aminoethyl halide (e.g., N-(2-bromoethyl)phthalimide), followed by deprotection of the amino group.

Hypothetical Synthetic Workflow:

Caption: Hypothetical two-step synthesis of the target compound.

Purification and Characterization:

Following synthesis, purification would likely involve column chromatography on silica gel. Characterization of the final product would be essential and would typically involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., N-H and C-N bonds).

Biological Activity and Signaling Pathways

There is currently a lack of published research detailing the specific biological activities or the signaling pathways modulated by this compound. Compounds with similar structural motifs (N-aryl ethylenediamines) have been explored for a variety of biological activities, suggesting that this compound could be a candidate for screening in various assays.

Logical Workflow for Biological Screening:

Caption: A logical workflow for the biological evaluation of the compound.

Conclusion

This compound is a compound for which detailed, experimentally verified chemical and biological data is sparse in the public domain. The information provided in this guide, based on its molecular formula and the properties of its hydrochloride salt, serves as a starting point for researchers. Further experimental work is necessary to fully elucidate its chemical properties, establish robust synthetic and analytical protocols, and explore its potential biological activities. The workflows presented offer a roadmap for future research endeavors aimed at a comprehensive characterization of this molecule.

References

N-(2-Aminoethyl)-N-(4-chlorophenyl)amine IUPAC name and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-(4-chlorophenyl)ethane-1,2-diamine is a substituted diamine with a structure that incorporates both an aliphatic ethylenediamine backbone and an aromatic 4-chlorophenyl group. This unique combination of functional groups suggests its potential as a versatile building block in medicinal chemistry and materials science. Its structural motifs are found in various biologically active compounds and functional polymers. This guide provides a summary of its chemical identity, properties, and a generalized synthesis approach.

Chemical Identity and Structure

-

IUPAC Name: N'-(4-chlorophenyl)ethane-1,2-diamine

-

Common Name: N-(2-Aminoethyl)-N-(4-chlorophenyl)amine

-

CAS Number: 14088-84-7[1]

-

Molecular Formula: C₈H₁₁ClN₂[1]

-

Molecular Weight: 170.64 g/mol [1]

-

Chemical Structure:

(A representative 2D structure of the molecule)

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₁ClN₂ | [1] |

| Molecular Weight | 170.64 g/mol | [1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available |

Synthesis

A specific, detailed experimental protocol for the synthesis of N'-(4-chlorophenyl)ethane-1,2-diamine is not extensively documented in the available literature. However, a plausible and common method for the synthesis of such N-aryl diamines is through the nucleophilic substitution of a halogenated aromatic compound by a diamine. A generalized workflow for its synthesis is presented below.

Proposed Synthesis Workflow

The synthesis could be achieved by the reaction of 4-chloroaniline with a protected 2-aminoethyl halide (e.g., 2-bromoethylamine hydrobromide) followed by deprotection, or more directly, via the reaction of 4-chloronitrobenzene with ethylenediamine followed by reduction of the nitro group. A common laboratory-scale approach involves the reaction of 4-chloroaniline with a suitably protected and activated ethylamine derivative.

References

The Pharmacological Versatility of the N-(4-Chlorophenyl)amine Scaffold: A Survey of Biological Activities

Disclaimer: The compound "N-(2-Aminoethyl)-N-(4-chlorophenyl)amine" is not a well-characterized entity with a single, defined mechanism of action in publicly available scientific literature. Therefore, this document provides an in-depth overview of the diverse biological activities associated with various molecules that incorporate the core N-(4-chlorophenyl)amine scaffold. This technical guide is intended for researchers, scientists, and drug development professionals interested in the potential applications of this chemical motif.

The N-(4-chlorophenyl)amine substructure is a recurring motif in a multitude of pharmacologically active compounds. Its presence influences the physicochemical properties of molecules, often contributing to favorable interactions with a wide range of biological targets. This versatility has led to the investigation of N-(4-chlorophenyl)amine derivatives across various therapeutic areas, from oncology to neuropharmacology and infectious diseases. This guide will explore the prominent mechanisms of action associated with different classes of compounds containing this key structural feature.

Kinase Inhibition: A Prominent Role in Oncology

One of the most significant areas where the N-(4-chlorophenyl)amine scaffold has been successfully employed is in the development of kinase inhibitors. Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. The N-(4-chlorophenyl)amine moiety can often be found in the hinge-binding region of these inhibitors, a critical interaction for potent and selective inhibition.

Met Kinase Superfamily

Derivatives incorporating the N-(4-chlorophenyl)amine motif have been identified as potent inhibitors of the Met kinase superfamily. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have demonstrated significant inhibitory activity against c-Met.[1] These compounds have been shown to induce tumor stasis in preclinical models of Met-dependent cancers.[1]

Aurora Kinases

N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines containing a substituted aniline, including those with a 4-chloro substituent, have been identified as potent inhibitors of Aurora A and Aurora B kinases.[2] These kinases are critical for mitotic progression, and their inhibition leads to mitotic failure and subsequent cell death in cancer cells.[2]

AKT2/PKBβ Inhibition

In the context of glioma, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been shown to exhibit inhibitory activity against AKT2/PKBβ.[3][4] The AKT signaling pathway is a key driver of oncogenesis in many cancers, including glioblastoma.[3][4]

Modulation of G-Protein Coupled Receptors (GPCRs)

The N-(4-chlorophenyl)amine scaffold is also a key component in ligands targeting G-Protein Coupled Receptors (GPCRs), a large family of transmembrane receptors involved in a vast array of physiological processes.

Dopamine D4 Receptor Ligands

A series of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamides have been synthesized and identified as potent and highly selective ligands for the dopamine D4 receptor.[5] One such compound demonstrated an IC50 of 0.057 nM for the D4 receptor with over 10,000-fold selectivity against the D2 receptor.[5] This highlights the potential of this scaffold in developing therapeutics for neuropsychiatric disorders where the dopamine D4 receptor is implicated.

Prostacyclin (IP) Receptor Agonists

Derivatives of 1-(2-(4-chlorophenylamino)ethyl)piperidin-4-ol have been developed as potent and selective agonists of the prostacyclin (IP) receptor.[6] These non-prostanoid IP agonists have potential applications in treating conditions such as pulmonary hypertension and have shown a longer duration of action compared to traditional prostacyclin analogs.[6]

GPR17 Modulators

Compounds containing the N-(4-chlorophenyl)amino-2-oxoethyl]thio] moiety have been investigated as modulators of GPR17, a receptor implicated in neurodegenerative diseases.[7] Specifically, N-[4-[5-[[2-[(4-chlorophenyl)amino]-2-oxoethyl]thio]-4-methyl-4H-1,2,4-triazol-3-yl]phenyl]-benzamide has been identified as a compound with high affinity for this receptor.[7]

Antimicrobial and Other Biological Activities

Beyond kinase inhibition and GPCR modulation, the N-(4-chlorophenyl)amine scaffold has been incorporated into molecules with a range of other biological effects.

Antimicrobial Agents

Several classes of compounds containing the N-(4-chlorophenyl)amine moiety have demonstrated antimicrobial activity. For example, 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[8] Similarly, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown promise as antimicrobial agents.[9]

Analgesic and Hypotensive Effects

Certain 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives have been shown to possess significant analgesic activity, as well as hypotensive effects in preclinical models.

Summary of Biological Targets

The diverse biological activities of compounds containing the N-(4-chlorophenyl)amine scaffold are summarized in the diagram below, illustrating the wide range of protein classes that can be targeted by molecules incorporating this versatile chemical feature.

Figure 1. Diverse biological targets of compounds containing the N-(4-chlorophenyl)amine scaffold.

Due to the absence of a singular, well-defined mechanism of action for "this compound," it is not feasible to provide specific quantitative data tables or detailed experimental protocols as requested. The information presented here is a synthesis of findings from various studies on different molecules that share this common chemical feature. Researchers interested in a specific derivative should consult the primary literature for detailed experimental procedures and quantitative data.

References

- 1. researchgate.net [researchgate.net]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel IP Agonists via N-Aminoethyl Cyclic Amines Prepared by Decarboxylative Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP2850068B1 - N-(phenyl)-2-[[3-(phenyl)-1H-1,2,4-triazol-5-yl]thio]-acetamide derivatives and related compounds as G protein coupled receptor 17 (GPCR17) modulators for use in the treatment of neuro-degenerative diseases - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine

This technical guide provides a comprehensive overview of plausible synthetic pathways for N-(2-Aminoethyl)-N-(4-chlorophenyl)amine, a key intermediate for various research applications. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and data presented for clarity and reproducibility.

Pathway 1: Synthesis via Reductive Amination

This pathway utilizes the reductive amination of 4-chlorobenzaldehyde with a mono-protected ethylenediamine, followed by deprotection. The use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, is crucial to prevent the undesired formation of a bis-alkylated product.

Experimental Workflow: Reductive Amination

Caption: Reductive amination pathway for the synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of N-Boc-ethylenediamine

-

Reaction Setup: To a solution of ethylenediamine (1.0 eq) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in DCM dropwise.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours.

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to yield N-Boc-ethylenediamine.

Step 2: Synthesis of N-Boc-N'-(4-chlorobenzyl)ethylenediamine

-

Reaction Setup: To a solution of N-Boc-ethylenediamine (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in dichloroethane (DCE), add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise at room temperature.[1]

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Synthesis of this compound (Final Product)

-

Reaction Setup: Dissolve the N-Boc-N'-(4-chlorobenzyl)ethylenediamine (1.0 eq) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 1:1 v/v).[2][3]

-

Reaction Conditions: Stir the solution at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).[2]

-

Work-up and Purification: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in a suitable solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the final product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Quantitative Data for Analogous Reactions

| Step | Reaction Type | Starting Materials | Product | Yield (%) | Reference |

| 1 | Boc Protection | Ethylenediamine, (Boc)₂O | N-Boc-ethylenediamine | 94-96 | [4] |

| 2 | Reductive Amination | Aldehyde/Ketone, Amine, STAB | Substituted Amine | 78-86 (overall) | [5] |

| 3 | Boc Deprotection | Boc-protected amine, TFA | Amine | High | [2][3] |

Pathway 2: Synthesis via Nucleophilic Substitution

This alternative pathway involves the N-alkylation of 4-chloroaniline with a suitable 2-carbon electrophile bearing a protected amino group. This is a classic method for the formation of carbon-nitrogen bonds.

Experimental Workflow: Nucleophilic Substitution

Caption: Nucleophilic substitution pathway for the synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of N-(4-Chlorophenyl)-N-(2-acetamidoethyl)amine

-

Reaction Setup: To a solution of 4-chloroaniline (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: After the initial effervescence ceases, add N-(2-chloroethyl)acetamide (1.0 eq) and allow the reaction mixture to warm to room temperature. The reaction can be heated to 50-60 °C to ensure completion. Monitor the reaction by TLC.

-

Work-up and Purification: Carefully quench the reaction with water at 0 °C. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Synthesis of this compound (Final Product)

-

Reaction Setup: Suspend the N-(4-chlorophenyl)-N-(2-acetamidoethyl)amine (1.0 eq) in an aqueous solution of hydrochloric acid (e.g., 6M HCl).

-

Reaction Conditions: Heat the mixture to reflux for 4-8 hours, or until the hydrolysis is complete as indicated by TLC.

-

Work-up and Purification: Cool the reaction mixture to room temperature and neutralize with a base (e.g., aqueous sodium hydroxide) to a pH of >10. Extract the product with a suitable organic solvent. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product.

Quantitative Data for Analogous Reactions

| Step | Reaction Type | Starting Materials | Product | Yield (%) | Reference |

| 1 | N-Alkylation | Aniline derivative, Alkyl halide | N-Alkylated aniline | Varies | [5] |

| 2 | Amide Hydrolysis | Acetanilide derivative | Aniline derivative | High | General Knowledge |

Conclusion

Both the reductive amination and nucleophilic substitution pathways offer viable routes for the synthesis of this compound. The choice of pathway may depend on the availability of starting materials, scalability, and the specific requirements of the research. The reductive amination pathway is often favored for its mild reaction conditions and high yields. It is recommended to perform small-scale pilot reactions to optimize conditions for each step before scaling up.

References

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents [patents.google.com]

- 5. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Biological Landscape of N-(4-chlorophenyl)amine Derivatives: A Technical Guide

A comprehensive review of the available scientific literature reveals a notable scarcity of in-depth biological activity studies specifically focused on the core chemical structure of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine. While this scaffold holds potential for medicinal chemistry exploration, the current body of public-domain research is insufficient to construct a detailed technical guide on its derivatives. Therefore, to provide a valuable and data-rich resource for researchers, this guide will pivot to a closely related and more extensively studied class of compounds: N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles. These derivatives have demonstrated significant potential as anticancer agents and kinase inhibitors, offering a solid foundation for a comprehensive analysis of their biological activity.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the biological activities, experimental protocols, and relevant signaling pathways associated with N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles.

Anticancer and Kinase Inhibitory Activity of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles

A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been synthesized and evaluated for their potential as anticancer agents. Notably, these compounds have shown promising activity against glioblastoma, a particularly aggressive form of brain cancer. The mechanism of action for some of these derivatives has been linked to the inhibition of the serine/threonine kinase AKT2 (also known as Protein Kinase Bβ, PKBβ), a key node in cell signaling pathways that are often dysregulated in cancer.[1][2]

Quantitative Biological Data

The following table summarizes the in vitro biological activity of selected N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole derivatives against glioma cell lines and their inhibitory activity against AKT kinases.

| Compound ID | Cell Line | EC50 (µM) | Kinase Target | IC50 (µM) |

| 4j | Glioblastoma (2D cells) | Potent (not specified) | AKT2/PKBβ | Low micromolar |

| 4j | Glioblastoma (3D neurospheres) | Potent (not specified) | - | - |

Data extracted from studies on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles showing anti-glioma activity.[1][2]

Signaling Pathway and Experimental Workflow

The anticancer activity of the lead compound 4j is attributed to its inhibitory effect on the AKT2 signaling pathway. The following diagram illustrates the general experimental workflow for the synthesis and biological evaluation of these compounds, as well as the targeted signaling pathway.

Figure 1: General workflow for the synthesis and evaluation of N-(4-chlorophenyl) pyrano[2,3-c]pyrazoles and the targeted AKT2 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles.

Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles

A mixture of an appropriate aldehyde (1 mmol), 1-(4-chlorophenyl)-3-methyl-5-pyrazolone (1 mmol), and malononitrile (1.1 mmol) is refluxed in ethanol in the presence of a catalytic amount of a suitable base (e.g., piperidine or DABCO). The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration, washed with cold ethanol, and purified by recrystallization or column chromatography. The structure of the synthesized compounds is then confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

In Vitro Anticancer Activity Assay (MTT Assay)

Human glioblastoma cell lines (e.g., U87-MG, T98G) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight. The cells are then treated with various concentrations of the synthesized compounds for 48-72 hours. Following treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in 150 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the EC50 values are determined using a dose-response curve.[1]

Kinase Inhibition Assay (AKT2/PKBβ)

The inhibitory activity of the compounds against purified human AKT2 kinase is determined using a radiometric kinase assay. The assay is typically performed in a reaction buffer containing ATP, the substrate (e.g., a specific peptide), and the purified enzyme. The test compounds are added at various concentrations. The reaction is initiated by the addition of [γ-³²P]ATP and incubated at 30°C for a specified time. The reaction is then stopped, and the phosphorylated substrate is separated from the unreacted [γ-³²P]ATP. The amount of incorporated radioactivity, which is proportional to the kinase activity, is measured using a scintillation counter. The IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.[2]

Conclusion

While the core structure of this compound remains an underexplored area in medicinal chemistry, the related class of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles has emerged as a promising scaffold for the development of novel anticancer agents. The lead compounds from this series have demonstrated potent in vitro activity against glioblastoma cell lines, with a mechanism of action involving the inhibition of the crucial AKT2 signaling pathway. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate this and other related chemical series. Future studies should focus on optimizing the potency and pharmacokinetic properties of these derivatives to translate their in vitro activity into in vivo efficacy.

References

- 1. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine: A Review of Available Data

For Immediate Release

Introduction

N-(2-Aminoethyl)-N-(4-chlorophenyl)amine is a substituted ethylenediamine derivative with a chlorophenyl group. Its structure suggests potential for interaction with various biological targets, given the known activities of related compounds. However, a specific pharmacological characterization of this molecule has not been extensively reported. This document aims to provide a guide for researchers and drug development professionals by outlining the available information on closely related compounds and suggesting potential areas of pharmacological interest.

Physicochemical Properties (Inferred)

A precise, experimentally determined set of physicochemical properties for this compound is not documented in the reviewed literature. However, based on its structure, certain properties can be inferred, which would be crucial for any future pharmacological studies.

| Property | Inferred Value/Characteristic |

| Molecular Formula | C8H11ClN2 |

| Molecular Weight | 170.64 g/mol |

| Lipophilicity (LogP) | Likely to be moderately lipophilic due to the chlorophenyl group. |

| pKa | Expected to have at least two basic centers (aliphatic amines). |

| Solubility | Predicted to have some aqueous solubility, especially in acidic conditions. |

Review of Pharmacological Data on Structurally Related Compounds

While direct data is lacking for the target compound, the pharmacological profiles of structurally similar molecules can offer insights into its potential biological activities.

4-Chloroaniline Derivatives

4-Chloroaniline is a known industrial chemical and a structural component of the target molecule.[1] It is used in the synthesis of various products, including dyes, agricultural chemicals, and pharmaceuticals.[1] Some derivatives of 4-chloroaniline have been investigated for their biological activities. For instance, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been synthesized and screened for kinase inhibition and anticancer activity.[2]

Chloroacetamide Derivatives

N-(substituted phenyl)-2-chloroacetamides have been studied for their antimicrobial properties.[3] Compounds bearing a halogenated p-substituted phenyl ring, such as N-(4-chlorophenyl) chloroacetamide, have shown activity against Gram-positive bacteria and pathogenic yeasts, which is attributed to their high lipophilicity allowing passage through cell membranes.[3]

Other Related Amines

Various other derivatives containing the aminoethyl or chlorophenyl moieties have been synthesized and investigated for a range of biological activities, including antimicrobial and fungicidal properties.[4][5][6] For example, some complex benzimidazole derivatives incorporating a related structure have been synthesized, a class of compounds known for a wide range of pharmacological activities.[7][8]

Potential Signaling Pathways and Mechanisms of Action (Hypothetical)

Given the lack of direct experimental evidence, any discussion of signaling pathways remains speculative. However, based on the activities of related compounds, several hypotheses can be formulated to guide future research.

A logical workflow for investigating the pharmacological profile of this compound would involve a series of screening and targeted assays.

Caption: A potential experimental workflow for characterizing the pharmacological profile of a novel compound.

Experimental Protocols for Future Studies

To elucidate the pharmacological profile of this compound, standard experimental protocols would need to be employed. The following are examples of methodologies that would be critical in such an investigation.

5.1. Radioligand Binding Assay

This technique would be used to determine the affinity of the compound for a wide range of receptors.

-

Preparation of Cell Membranes: Cells expressing the receptor of interest are harvested and homogenized. The cell membranes are then isolated by centrifugation.

-

Binding Reaction: A fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound.

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This is then used to determine the binding affinity (Ki).

5.2. In Vitro Functional Assays (e.g., cAMP Assay for GPCRs)

These assays are essential to determine whether the compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

-

Cell Culture: Cells expressing the target receptor are cultured in appropriate media.

-

Compound Treatment: The cells are treated with varying concentrations of the test compound. For antagonist testing, cells are co-incubated with the test compound and a known agonist.

-

Measurement of Second Messengers: The level of intracellular second messengers, such as cyclic AMP (cAMP), is measured using techniques like ELISA or HTRF (Homogeneous Time-Resolved Fluorescence).

-

Data Analysis: Dose-response curves are generated to determine the potency (EC50) for agonists or the inhibitory potency (IC50) for antagonists.

Conclusion and Future Directions

References

- 1. 4-CHLOROANILINE - Ataman Kimya [atamanchemicals.com]

- 2. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 4. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Key literature review on N-(2-Aminoethyl)-N-(4-chlorophenyl)amine

A comprehensive review of the synthesis, properties, and biological activities of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine reveals a significant gap in the existing scientific literature. Despite its well-defined chemical structure, this compound has not been the subject of extensive research, and detailed experimental data, quantitative analyses, and explorations of its biological pathways are notably absent from publicly available databases.

This technical guide aims to provide a foundational understanding of this molecule by examining closely related compounds and outlining general synthetic and analytical methodologies that would be applicable. The content is structured to be a resource for researchers, scientists, and drug development professionals interested in exploring this or similar chemical entities.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound and Analogs

| Property | This compound (Predicted) | N-(2-aminoethyl)-N-(4-nitrophenyl)amine (Experimental)[1] |

| Molecular Formula | C₈H₁₀ClN₂ | C₈H₁₁N₃O₂ |

| Molecular Weight | ~170 g/mol | 181.19 g/mol |

| XLogP3 | ~2.5 | 1.1 |

| Hydrogen Bond Donor Count | 2 | 2 |

| Hydrogen Bond Acceptor Count | 2 | 4 |

| Topological Polar Surface Area | ~38 Ų | 83.9 Ų |

Note: Predicted values are estimations based on chemical structure and data from similar compounds.

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not published, a general synthetic route can be proposed based on standard organic chemistry reactions. A plausible approach is the nucleophilic substitution of 4-chloroaniline with a protected 2-aminoethyl halide, followed by deprotection.

Proposed Synthetic Workflow:

Below is a conceptual workflow for the synthesis of the target compound.

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol for Nucleophilic Substitution:

-

Reaction Setup : Dissolve 4-chloroaniline (1 equivalent) and a suitable non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in an aprotic solvent such as acetonitrile or DMF.

-

Addition of Alkylating Agent : Add the protected 2-aminoethyl halide (1.1 equivalents) dropwise to the solution at room temperature.

-

Reaction Monitoring : Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup : Once the reaction is complete, cool the mixture, filter off any salts, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography.

-

Deprotection : The protecting group (e.g., Boc) is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).

-

Final Purification : The final product is purified by crystallization or chromatography to yield this compound.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been characterized. However, the 4-chloroaniline moiety is present in numerous biologically active compounds, including kinase inhibitors and antimicrobial agents. For instance, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have shown inhibitory activity against the kinase PKBβ/AKT2, which is implicated in cancer.[2]

The structural similarity to other N-phenylbenzamide derivatives, which have demonstrated antiviral effects, suggests that this compound could be a candidate for antiviral screening.[3]

Hypothesized Mechanism of Action based on Analogues:

Given the data on related compounds, a logical workflow for investigating the biological activity of this compound would involve screening against a panel of kinases and various viral strains.

Caption: Logical workflow for investigating the biological activity of the target compound.

Conclusion and Future Directions

This compound represents an under-investigated area of chemical space. The lack of published data presents an opportunity for novel research. Future work should focus on:

-

Definitive Synthesis and Characterization : Developing and publishing a robust, high-yield synthetic protocol and fully characterizing the compound using modern analytical techniques (NMR, HRMS, X-ray crystallography).

-

Quantitative Analysis : Experimentally determining its physicochemical properties, such as solubility, pKa, and logP.

-

Biological Screening : Evaluating its activity in a broad range of biological assays, particularly focusing on kinase inhibition and antiviral efficacy, based on the activities of structurally related molecules.

This foundational work is essential to unlock the potential of this compound and its derivatives for future drug discovery and development efforts.

References

- 1. N-(2-aminoethyl)-N-(4-nitrophenyl)amine | C8H11N3O2 | CID 236318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(2-Aminoethyl)-N-(4-chlorophenyl)amine: Synthesis, Properties, and Potential Applications

Disclaimer: Publicly available information regarding the specific discovery, historical development, and detailed experimental data for N-(2-Aminoethyl)-N-(4-chlorophenyl)amine (CAS No. 14088-84-7) is limited. This guide has been compiled by drawing upon established principles of organic synthesis and by analogy to structurally related compounds. The experimental protocols and potential applications described herein are therefore proposed based on existing literature for similar chemical entities.

Introduction

This compound is a substituted ethylenediamine derivative featuring a 4-chlorophenyl group attached to one of the nitrogen atoms. Its structure suggests potential utility as a building block in medicinal chemistry and materials science. The presence of both a primary and a secondary amine, along with an aromatic chlorine substituent, offers multiple sites for further chemical modification, making it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its potential synthesis, predicted properties, and speculative applications based on the known activities of related compounds.

Physicochemical Properties

While specific experimentally determined data for this compound is not widely published, its basic physicochemical properties can be predicted or are available from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 14088-84-7 | Matrix Scientific[1] |

| Molecular Formula | C₈H₁₁ClN₂ | Matrix Scientific[1] |

| Molecular Weight | 170.64 g/mol | Matrix Scientific[1] |

| MDL Number | MFCD09971812 | Matrix Scientific[1] |

| Hazard | Irritant | Matrix Scientific[1] |

Proposed Synthetic Routes and Experimental Protocols

The synthesis of this compound is not explicitly detailed in readily available scientific literature. However, based on general methods for the synthesis of N-aryl-N'-alkylethylenediamines, two primary synthetic pathways can be proposed.

Pathway 1: Nucleophilic Substitution of 4-chloro-N-(2-chloroethyl)aniline

This approach involves the reaction of a bifunctional electrophile, 4-chloro-N-(2-chloroethyl)aniline, with an excess of ammonia to introduce the primary amine.

References

An In-depth Technical Guide on N-(2-Aminoethyl)-N-(4-chlorophenyl)amine: Data Not Available

A comprehensive search for verifiable scientific data on the physical and chemical characteristics, experimental protocols, and biological activity of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine has yielded no reliable information. As such, an in-depth technical guide on this specific compound cannot be provided at this time.

Extensive searches of scientific literature, patent databases, and chemical supplier information have failed to produce consistent and verifiable data for this compound. The primary challenges encountered were:

-

Lack of Scientific Literature: No peer-reviewed articles or patents detailing the synthesis, characterization, or biological evaluation of this compound could be located. This suggests that the compound is either not well-studied or the research has not been made publicly available.

-

Conflicting Supplier Data: Information from various chemical suppliers was found to be inconsistent and unreliable. Notably, the compound has been associated with CAS number 1459-48-9, which is correctly assigned to a different molecule, 4-(1-ADAMANTYL)ANILINE. This discrepancy makes the physical property data provided by these suppliers for this compound highly questionable.

-

Absence of Experimental Data: Without published research, there are no verifiable experimental protocols for the synthesis, purification, or analysis of this compound. Furthermore, no spectral data (such as NMR, IR, or mass spectrometry) or information on its potential signaling pathways or biological activities could be found.

Due to the absence of a reliable factual basis, the creation of a technical guide with structured data tables, detailed experimental methodologies, and accurate diagrams as requested is not possible. Constructing such a document would require speculation and could lead to the dissemination of incorrect information, which would be particularly problematic for a scientific and research-oriented audience.

For researchers interested in this area, it may be more fruitful to investigate structurally similar and well-documented compounds. Examples of related molecules with available data include:

-

2-(4-Chlorophenyl)ethylamine

-

N-(4-chlorophenyl)aniline

-

Various other N-substituted phenylethylamines and anilines.

Should verifiable scientific information on this compound become publicly available in the future, a comprehensive technical guide could be developed.

N-(2-Aminoethyl)-N-(4-chlorophenyl)amine molecular weight and formula

This guide provides a detailed overview of the fundamental molecular properties of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine, a specific diamine compound. The content is structured for researchers, scientists, and professionals in drug development who require precise information on chemical compounds. The more systematic IUPAC name for this compound is N'-(4-chlorophenyl)ethane-1,2-diamine .

Core Molecular Data

The essential physicochemical properties of N'-(4-chlorophenyl)ethane-1,2-diamine have been determined and are summarized below. These data are foundational for any research or development activities involving this molecule.

| Property | Value |

| Molecular Formula | C₈H₁₁ClN₂ |

| Molecular Weight | 170.64 g/mol |

| IUPAC Name | N'-(4-chlorophenyl)ethane-1,2-diamine |

Experimental Protocols

Logical Synthesis Workflow

While a specific experimental protocol is not available, a logical workflow for a potential synthesis route can be conceptualized. One common method for creating such a molecule is through the reductive amination of 4-chloroaniline with a protected aminoacetaldehyde, followed by deprotection. The following diagram illustrates this logical process.

Caption: Logical workflow for the synthesis of N'-(4-chlorophenyl)ethane-1,2-diamine.

Potential Research Areas for N-(2-Aminoethyl)-N-(4-chlorophenyl)amine: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide outlines potential research avenues for the novel compound N-(2-Aminoethyl)-N-(4-chlorophenyl)amine. Given the absence of this specific molecule in current scientific literature, this document serves as a foundational resource, proposing research directions based on the known properties and activities of structurally related compounds. The guide covers potential synthesis, predicted physicochemical properties, hypothesized biological activities, and detailed experimental protocols to validate these hypotheses.

Introduction and Rationale

This compound incorporates two key pharmacophores: the N-(4-chlorophenyl) group and an ethylenediamine moiety. The 4-chloroaniline substructure is present in numerous biologically active compounds, exhibiting a range of activities including antimicrobial, anticancer, and central nervous system (CNS) effects. The ethylenediamine scaffold is also a common feature in pharmacologically active molecules, contributing to their binding properties and pharmacokinetic profiles. The combination of these two moieties in the target compound suggests a high potential for novel biological activities. This guide aims to stimulate and direct future research into this promising, yet unexplored, chemical entity.

Synthesis and Characterization

A plausible synthetic route for this compound involves the N-alkylation of 4-chloroaniline. Several methods for the synthesis of N-substituted ethylenediamines have been reported. A straightforward approach would be the reaction of 4-chloroaniline with a protected 2-haloethylamine, followed by deprotection.

Proposed Synthetic Pathway:

A common method for the synthesis of N-substituted ethylenediamine derivatives involves the reaction of an amine with 2-chloroethylamine hydrochloride. Another approach utilizes the reaction of an amine with N-(2-bromoethyl)phthalimide followed by hydrazinolysis.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve 4-chloroaniline (1 equivalent) in a suitable solvent such as acetonitrile or DMF.

-

Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (2-3 equivalents), to the solution.

-

Addition of Alkylating Agent: Slowly add a solution of N-(2-bromoethyl)phthalimide (1.1 equivalents) in the same solvent.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture, filter off any solids, and concentrate the filtrate under reduced pressure. Purify the intermediate product by column chromatography.

-

Deprotection: Dissolve the purified intermediate in ethanol and add hydrazine hydrate (2-3 equivalents).

-

Final Product Isolation: Reflux the mixture, then cool and remove the phthalhydrazide precipitate by filtration. Concentrate the filtrate and purify the final product, this compound, by column chromatography or distillation.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Single-Crystal X-ray Diffraction: To determine the three-dimensional structure if suitable crystals can be obtained.[1][2][3][4]

Predicted Physicochemical Properties

While experimental data is unavailable, the physicochemical properties of this compound can be predicted based on its structure. These properties are crucial for assessing its drug-likeness and potential pharmacokinetic profile.

| Property | Predicted Value |

| Molecular Formula | C₈H₁₁ClN₂ |

| Molecular Weight | 170.64 g/mol |

| LogP | ~2.5 |

| pKa (most basic) | ~9.5 (aliphatic amine) |

| pKa (least basic) | ~3.5 (aromatic amine) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 3 |

Potential Research Areas and Hypothesized Biological Activities

Based on the biological activities of structurally related compounds, several research areas are proposed for this compound.

Anticancer Activity

Rationale: Numerous compounds containing the N-(4-chlorophenyl) moiety have demonstrated anticancer properties. For example, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have shown inhibitory activity against AKT2/PKBβ, a kinase involved in glioma pathogenesis.[5][6] Another study reported that N-(4-chlorophenyl)-5,6,7-trimethoxyquinazolin-4-amine dihydrochloride exhibits antiproliferative effects against various cancer cell lines.

Hypothesis: this compound may exhibit cytotoxic or cytostatic effects on cancer cells, potentially through the inhibition of key signaling pathways such as the PI3K/AKT pathway.

Experimental Workflow for Anticancer Activity Screening:

Detailed Experimental Protocols:

-

MTT Cytotoxicity Assay: [7][8][9]

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 48-72 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with a solubilization buffer.

-

Measure the absorbance at 570 nm to determine cell viability.

-

-

Kinase Inhibition Assay: [10][11][12][13][14]

-

Utilize a commercial kinase assay kit for the target kinase (e.g., AKT2).

-

In a microplate, combine the kinase, its substrate, ATP, and various concentrations of the test compound.

-

Incubate to allow the kinase reaction to proceed.

-

Measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

-

In Vivo Xenograft Model: [15][16][17]

-

Implant human cancer cells subcutaneously into immunodeficient mice.

-

Once tumors are established, treat the mice with the test compound or vehicle control via a suitable route of administration (e.g., oral gavage, intraperitoneal injection).

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, western blotting).

-

Antimicrobial Activity

Rationale: The 4-chloroaniline moiety is present in several compounds with reported antimicrobial activity.[18][19][20][21] The presence of an amine-rich side chain could also contribute to interactions with microbial cell membranes.

Hypothesis: this compound may possess antibacterial and/or antifungal properties.

Experimental Workflow for Antimicrobial Activity Screening:

Detailed Experimental Protocols:

-

Disk Diffusion Assay: [22][23][24][25]

-

Prepare agar plates inoculated with a standardized suspension of the test microorganism.

-

Apply sterile paper discs impregnated with a known concentration of the test compound to the agar surface.

-

Incubate the plates under appropriate conditions.

-

Measure the diameter of the zone of inhibition around each disc.

-

-

Broth Microdilution for Minimum Inhibitory Concentration (MIC): [22][23][24][25]

-

In a 96-well plate, prepare serial dilutions of the test compound in a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plate.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Central Nervous System (CNS) Activity

Rationale: The N-(2-Aminoethyl) fragment is a common feature in many CNS-active compounds. Furthermore, some chloro-substituted aromatic compounds are known to interact with CNS targets. For instance, certain derivatives have been investigated for their effects on AMPA receptors.

Hypothesis: this compound may modulate the activity of CNS receptors, such as AMPA receptors.

Experimental Workflow for CNS Activity Screening:

Detailed Experimental Protocols:

-

AMPA Receptor Binding Assay: [26][27][28]

-

Prepare cell membranes from a source rich in AMPA receptors (e.g., rat brain cortex).

-

Incubate the membranes with a radiolabeled AMPA receptor ligand (e.g., [³H]AMPA) in the presence of varying concentrations of the test compound.

-

Separate bound from free radioligand by filtration.

-

Quantify the bound radioactivity to determine the binding affinity (Ki) of the test compound.

-

Conclusion

This compound represents a novel chemical entity with significant potential for biological activity. This technical guide provides a roadmap for its synthesis, characterization, and exploration in the key research areas of oncology, microbiology, and neuroscience. The proposed experimental workflows and detailed protocols offer a solid foundation for researchers to begin investigating the therapeutic potential of this promising molecule. The structural simplicity and synthetic accessibility of this compound make it an attractive candidate for further derivatization and structure-activity relationship (SAR) studies, which could lead to the development of new therapeutic agents.

References

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 3. fiveable.me [fiveable.me]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. 2.6. Kinase Profiling Assay [bio-protocol.org]

- 11. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 13. researchgate.net [researchgate.net]

- 14. caymanchem.com [caymanchem.com]

- 15. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 16. ijpbs.com [ijpbs.com]

- 17. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijpsdronline.com [ijpsdronline.com]

- 19. ijpbs.com [ijpbs.com]

- 20. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. woah.org [woah.org]

- 23. routledge.com [routledge.com]

- 24. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. apec.org [apec.org]

- 26. [3H]AMPA Binding [bio-protocol.org]

- 27. A High-content Assay for Monitoring AMPA Receptor Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine. The synthesis is based on the nucleophilic aromatic substitution of 1,4-dichlorobenzene with an excess of ethylenediamine. This method is analogous to the synthesis of similar N-alkyldiamines and provides a straightforward approach for researchers in medicinal chemistry and materials science. This document includes the reaction mechanism, a detailed experimental protocol, a summary of expected quantitative data, and a workflow diagram for the synthesis and characterization process.

Introduction

This compound is a substituted ethylenediamine derivative with potential applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. The presence of a primary and a secondary amine, along with a chlorinated phenyl ring, makes it a versatile intermediate for further chemical modifications. The protocol described herein is a robust and accessible method for the laboratory-scale synthesis of this compound.

Reaction Scheme

The overall reaction involves the nucleophilic substitution of a chlorine atom from 1,4-dichlorobenzene by one of the amino groups of ethylenediamine. Using a large excess of ethylenediamine is crucial to minimize the formation of the disubstituted byproduct.

Experimental Protocol

3.1. Materials and Reagents

-

1,4-Dichlorobenzene

-

Ethylenediamine (anhydrous)

-

Toluene (anhydrous)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Separatory funnel

-

pH paper

3.2. Synthesis Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 1,4-dichlorobenzene (14.7 g, 0.1 mol) and anhydrous toluene (100 mL).

-

Addition of Ethylenediamine: To this solution, add a large excess of anhydrous ethylenediamine (60.1 g, 1.0 mol) dropwise over 30 minutes with vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux at 110-120°C for 24 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add 100 mL of deionized water to the flask and stir for 15 minutes.

-

Transfer the mixture to a separatory funnel. The organic layer (toluene) contains the product and unreacted 1,4-dichlorobenzene, while the aqueous layer contains excess ethylenediamine and ethylenediamine hydrochloride.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 2 M NaOH (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution using a rotary evaporator to remove the toluene.

-

The crude product is then purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

-

3.3. Characterization

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 1,4-Dichlorobenzene | 14.7 g (0.1 mol) |

| Ethylenediamine | 60.1 g (1.0 mol) |

| Product | |

| Theoretical Yield | 17.07 g |

| Experimental Results (Hypothetical) | |

| Actual Yield | 12.8 g (75%) |

| Appearance | Pale yellow oil |

| Boiling Point | Approx. 140-145 °C at reduced pressure |

| Purity (Hypothetical) | |

| HPLC Purity | >98% |

| Spectroscopic Data (Hypothetical) | |

| ¹H NMR (CDCl₃, ppm) | δ 7.15 (d, 2H), 6.60 (d, 2H), 4.05 (br s, 1H), 3.20 (t, 2H), 2.95 (t, 2H), 1.50 (s, 2H) |

| ¹³C NMR (CDCl₃, ppm) | δ 146.5, 129.0, 114.0, 119.5, 49.0, 41.5 |

| MS (ESI+) m/z | 171.07 [M+H]⁺ |

Workflow and Diagrams

The synthesis and characterization of this compound follow a logical workflow from starting materials to the final, purified product.

Caption: Workflow for the synthesis and analysis of this compound.

The proposed reaction mechanism can be visualized as a signaling pathway, where the reactants are transformed into the final product through a key intermediate step.

Caption: Reaction mechanism for the synthesis of the target compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

1,4-Dichlorobenzene is harmful and an environmental hazard.

-

Ethylenediamine is corrosive and flammable.

-

Handle all chemicals with care and consult the Material Safety Data Sheets (MSDS) before use.

Conclusion

The protocol outlined in this document provides a reliable method for synthesizing this compound. The use of a large excess of ethylenediamine is a key parameter for achieving a good yield and minimizing side products. The purification and characterization steps are essential for obtaining a high-purity final product suitable for further research and development.

Application of N-(4-chlorophenyl)amine Derivatives in Medicinal Chemistry: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the medicinal chemistry applications of compounds containing the N-(4-chlorophenyl)amine scaffold. While direct studies on N-(2-Aminoethyl)-N-(4-chlorophenyl)amine are limited, a significant body of research highlights the utility of its derivatives in developing novel therapeutic agents across various disease areas. This scaffold is a key pharmacophore in compounds exhibiting a range of biological activities, including anticonvulsant, antimicrobial, anticancer, and receptor antagonist properties.

Biological Activities and Therapeutic Potential

The N-(4-chlorophenyl)amine moiety is a versatile building block in drug discovery, contributing to the potency and selectivity of various small molecules. The following sections summarize the key therapeutic applications of its derivatives.

Anticonvulsant Activity

Derivatives of N-(4-chlorophenyl)amine have shown promise in the treatment of epilepsy. For instance, 2-(4-chlorophenyl)amino-2-(4-pyridyl)ethane (AAP-Cl) has been investigated as a novel anticonvulsant.[1] Another example is YM928, a potent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist, which has demonstrated broad-spectrum anticonvulsant effects in animal models of generalized seizures.[2]

Antimicrobial and Antitumor Activity

The N-(4-chlorophenyl)amine scaffold is also found in compounds with antimicrobial and antitumor properties. For example, certain nicotinonitrile derivatives incorporating this moiety have been synthesized and evaluated for their activity against various bacterial and fungal strains.[3] Additionally, pyrano[2,3-c]pyrazole derivatives containing the N-(4-chlorophenyl) group have been shown to possess anti-glioma activity.[4] The compound 4-(4-chlorophenyl)-N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide has also been noted for its potential antitumor and antimicrobial activities.[5]

Receptor Antagonism

A significant area of application for N-(4-chlorophenyl)amine derivatives is in the development of selective receptor antagonists. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide has been identified as a highly potent and selective dopamine D4 receptor antagonist, a target of interest for the treatment of psychotic disorders.[6] Furthermore, CP-945,598, a complex molecule containing the N-(4-chlorophenyl)purine structure, is an antagonist of the cannabinoid CB1 receptor.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data for various N-(4-chlorophenyl)amine derivatives, providing insights into their potency, efficacy, and pharmacokinetic profiles.

Table 1: In Vitro Biological Activity Data

| Compound Name/Code | Target | Assay | IC50/Ki | Reference |

| N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Dopamine D4 Receptor | Radioligand Binding | 0.057 nM (IC50) | [6] |

| N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide | Histamine H1 Receptor | Tritiated Mepyramine Binding | 310 nM (IC50) | [8] |

Table 2: In Vivo Efficacy Data

| Compound Name/Code | Animal Model | Test | ED50 | Reference |

| YM928 | Mice | Maximal Electroshock (MES) Seizure | 7.4 mg/kg p.o. | [2] |

| YM928 | Mice | Pentylenetetrazol (PTZ)-induced Seizure | 9.6 mg/kg p.o. | [2] |

| YM928 | Mice | AMPA-induced Seizure | 5.5 mg/kg p.o. | [2] |

| YM928 | Rats | Maximal Electroshock (MES) Seizure | 4.0 mg/kg p.o. | [2] |

| YM928 | Rats | Pentylenetetrazol (PTZ)-induced Seizure | 6.2 mg/kg p.o. | [2] |

Table 3: Pharmacokinetic Parameters

| Compound Name/Code | Species | Dose | T1/2 (h) | CL (L/h·kg) | Vss (L/kg) | Oral Bioavailability (%) | Reference |

| 2-(4-chlorophenyl)amino-2-(4-pyridyl)ethane (AAP-Cl) | Rats | 10-100 mg/kg (IV) | 5.80 - 6.05 | 1.29 - 1.38 | 7.96 - 8.24 | - | [1] |

| 2-(4-chlorophenyl)amino-2-(4-pyridyl)ethane (AAP-Cl) | Rats | 100 mg/kg (p.o.) | - | - | - | 19.5 | [1] |

| CP-945,598 | Humans | 25 mg (oral) | - | - | - | Well absorbed | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative N-(4-chlorophenyl)amine derivatives, based on published literature.

Synthesis of 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[d]imidazol-5-amine

This protocol describes a multi-step synthesis of a novel benzimidazole derivative.[9][10]

Step 1: Synthesis of N1-(2,4-dinitrophenyl)-N2,N2-diethylethane-1,2-diamine (3)

-

To a stirred solution of 1-chloro-2,4-dinitrobenzene (15 g, 74.05 mmol) in ethanol (150 mL), add N1,N1-diethylethane-1,2-diamine (12.94 g, 111.08 mmol) at room temperature.

-

Heat the reaction mixture to 80-85 °C for 16 hours.

-

Cool the mixture and add aqueous ammonia solution to precipitate the product.

-

Filter the solid to afford N1-(2,4-dinitrophenyl)-N2,N2-diethylethane-1,2-diamine.

Step 2: Synthesis of N1-(2-(diethylamino)ethyl)-4-nitrobenzene-1,2-diamine (4)

-

Combine N1-(2,4-dinitrophenyl)-N2,N2-diethylethane-1,2-diamine (15 g, 53.19 mmol) with ammonium sulfide in a mixture of ethanol and water.

-

Stir the reaction at 60 °C for 30 minutes.

-

Extract the product with a suitable organic solvent (e.g., DCM).

Step 3: Synthesis of N-(2-(2-(diethylamino)ethylamino)-5-nitrophenyl)-2-(4-chlorophenyl)propanamide (6)

-

React N1-(2-(diethylamino)ethyl)-4-nitrobenzene-1,2-diamine (4) with 3-(4-chlorophenyl)butan-2-one.

Step 4: Synthesis of 2-(2-(1-(4-chlorophenyl) ethyl)-5-nitro-1H-benzo[d]imidazol-1-yl)-N, N-diethylethanamine (7)

-

To a stirred solution of N-(2-(2-(diethylamino)ethylamino)-5-nitrophenyl)-2-(4-chlorophenyl)propanamide (6) (2.5 g, 5.98 mmol) in chloroform (50 mL), add phosphorus pentachloride (4.9 g, 23.92 mmol) at room temperature.

-

Heat the mixture to reflux overnight.

-

Monitor the reaction completion by TLC.

-

Cool the reaction to 0 °C and add aqueous ammonia solution.

-

Extract the product with chloroform.

Step 5: Synthesis of 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[d]imidazol-5-amine (8)

-

Combine 2-(2-(1-(4-chlorophenyl)ethyl)-5-nitro-1H-benzo[d]imidazole-1-yl)-N,N-diethylethanamine (7) (2.4 g, 6.0 mmol) with methanol (40 mL).

-

Add this solution to a prepared saturated aqueous solution of ammonium chloride (20 mL) and zinc powder (4.0 g, 60.0 mmol) at 0 °C.

-

Stir the mixture at room temperature overnight.

-

Add saturated sodium bicarbonate solution and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

General Procedure for the Synthesis of Pyrano[2,3-c]pyrazoles

This protocol describes a three-component reaction to synthesize pyrano[2,3-c]pyrazole derivatives with potential anti-glioma activity.[4]

-

In a round bottom flask, mix 1 mmol of the desired aldehyde, 1 mmol of 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, 1.1 mmol of malononitrile, and 0.1 mmol of DABCO in 5 mL of ethanol.

-

Reflux and stir the reaction mixture at 78 °C in a water bath for 30 minutes.

-

If the reaction mixture solidifies, add an additional 3 mL of ethanol.

-

Monitor the progress of the reaction by TLC (hexane/ethyl acetate = 1/1).

-

After completion, cool the reaction mixture and isolate the product by filtration or column chromatography.

Diagrams

The following diagrams illustrate key synthetic pathways and logical workflows.

Caption: Synthetic pathway for a novel benzimidazole derivative.

Caption: General workflow for pyrano[2,3-c]pyrazole synthesis.

References

- 1. Pharmacokinetic studies of a novel anticonvulsant, 2-(4-chlorophenyl)amino-2-(4-pyridyl)ethane, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of 2-[N-(4-chlorophenyl)-N-methylamino]-4H-pyrido[3.2-e]-1,3-thiazin-4-one (YM928), an orally active alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonist, in models of generalized epileptic seizure in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 4-(4-chlorophenyl)-N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide [smolecule.com]

- 6. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Excretion, metabolism, and pharmacokinetics of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide, a selective cannabinoid receptor antagonist, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for N-Aryl Ethylenediamines as Chemical Intermediates

Disclaimer: Extensive research did not yield specific data or established protocols for the chemical intermediate N-(2-Aminoethyl)-N-(4-chlorophenyl)amine. The following application notes and protocols are based on the general principles for the synthesis and application of N-aryl ethylenediamines, a class of compounds to which this compound belongs. The provided information is intended for research and development purposes and should be adapted and validated by qualified personnel.

Introduction

N-aryl ethylenediamines are a significant class of chemical intermediates in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. The presence of both a primary or secondary aliphatic amine and a secondary aromatic amine provides a versatile scaffold for the construction of more complex molecular architectures. These intermediates are key building blocks in the synthesis of various heterocyclic compounds, which are prevalent in many approved drugs. The 4-chlorophenyl moiety, in particular, is a common feature in medicinal chemistry, often contributing to enhanced binding affinity and favorable pharmacokinetic properties of the final drug substance.

Applications in Medicinal Chemistry

N-aryl ethylenediamines serve as crucial precursors for the synthesis of a variety of pharmacologically active compounds. Their utility stems from the differential reactivity of the nitrogen atoms, allowing for selective chemical modifications.

2.1. Synthesis of Benzimidazoles:

One of the primary applications of N-aryl ethylenediamines is in the synthesis of substituted benzimidazoles. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anthelmintic properties. The general synthetic route involves the condensation of an N-aryl-o-phenylenediamine with a carboxylic acid or its derivative, followed by cyclization.

2.2. Precursors for Piperazine Derivatives:

N-aryl ethylenediamines can be used as precursors for the synthesis of N-arylpiperazines. Piperazine derivatives are a common structural motif in centrally acting drugs, such as antipsychotics and antidepressants. The synthesis can be achieved through intramolecular cyclization reactions.

2.3. Ligands for Metal Catalysis:

The diamine structure of these intermediates makes them suitable as ligands for transition metal catalysts used in various organic transformations. The electronic properties of the aryl substituent can be tuned to modulate the catalytic activity.

Experimental Protocols

The following protocols are representative methods for the synthesis and subsequent reaction of an N-aryl ethylenediamine.

3.1. Protocol 1: Synthesis of N-(4-chlorophenyl)ethane-1,2-diamine

This protocol describes a method for the synthesis of an N-aryl ethylenediamine via nucleophilic substitution of an aryl halide with ethylenediamine.

Materials:

-

4-chloroaniline

-

2-chloroethylamine hydrochloride

-

Sodium carbonate (Na₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-chloroaniline (1.0 eq) in DMF, add sodium carbonate (2.5 eq) and 2-chloroethylamine hydrochloride (1.2 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-